molecular formula C18H13N3O4 B2389588 N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-3-methoxynaphthalene-2-carboxamide CAS No. 887884-96-0

N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-3-methoxynaphthalene-2-carboxamide

Cat. No.: B2389588
CAS No.: 887884-96-0
M. Wt: 335.319
InChI Key: POFHIXDOMVHCER-UHFFFAOYSA-N
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Description

The compound “N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-3-methoxynaphthalene-2-carboxamide” is a complex organic molecule that contains several functional groups. It has a furan ring, an oxadiazole ring, a methoxy group, and a naphthalene ring linked by a carboxamide group .


Synthesis Analysis

While the exact synthesis of this compound is not available, compounds with similar structures are often synthesized from furan-2-carboxylic acid hydrazide . The furan ring can be linked to the oxadiazole ring through a series of reactions involving carbon disulfide .

Safety and Hazards

The safety and hazards associated with this compound are not known. As with all chemicals, it should be handled with care, avoiding dust formation, and avoiding contact with skin and eyes .

Mechanism of Action

Biochemical Analysis

Biochemical Properties

It has been suggested that it targets the protein aldose reductase . Aldose reductase is an enzyme involved in the polyol pathway, a two-step process that converts glucose to sorbitol. The interaction between the compound and aldose reductase could potentially influence various biochemical reactions .

Molecular Mechanism

It is known to target the protein aldose reductase

Properties

IUPAC Name

N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-3-methoxynaphthalene-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13N3O4/c1-23-15-10-12-6-3-2-5-11(12)9-13(15)16(22)19-18-21-20-17(25-18)14-7-4-8-24-14/h2-10H,1H3,(H,19,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POFHIXDOMVHCER-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=CC=CC=C2C=C1C(=O)NC3=NN=C(O3)C4=CC=CO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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